1-(Methoxymethyl)-4-methylbenzene
Description
Historical Context and Evolution of Research on Substituted Alkoxyaromatic Systems
The study of substituted alkoxyaromatic systems, particularly benzyl (B1604629) ethers, is deeply rooted in the history of organic synthesis. Benzyl ethers have long been established as crucial protecting groups for alcohols and other functional groups. orgsyn.orgorganic-chemistry.org The traditional method for their formation is the Williamson ether synthesis, which involves the deprotonation of an alcohol followed by reaction with a benzyl halide. organic-chemistry.org
Over the decades, research has focused on developing milder and more selective methods for both the installation and removal of benzyl protecting groups to accommodate sensitive functional groups within complex molecules. orgsyn.org This has led to the development of alternative reagents and protocols. For instance, methods to deprotect benzyl ethers have expanded from harsh catalytic hydrogenolysis to include oxidative cleavage and the use of Lewis acids. wikipedia.orgjk-sci.com The evolution of these techniques reflects a broader trend in organic chemistry toward greater efficiency, selectivity, and functional group tolerance, setting the stage for the synthesis and investigation of specific alkoxyaromatic compounds like 1-(methoxymethyl)-4-methylbenzene (B14117492).
Significance of the Methoxymethylbenzene Core in Modern Organic Synthesis and Material Science Paradigms
The methoxymethylbenzene core is significant as a structural motif and a versatile intermediate in both synthetic chemistry and material science.
In organic synthesis , compounds like this compound serve as valuable intermediates. lookchem.comontosight.ai The benzyl ether linkage is of particular importance. The enhanced reactivity of the benzylic position is due to the lower bond dissociation energy of benzylic C-H bonds, which is a consequence of the stabilization of the resulting benzyl radical by the adjacent aromatic ring. wikipedia.org This inherent reactivity makes it a useful building block. Modern synthetic efforts are exploring more efficient ways to construct this core. For example, a novel method for the synthesis of the parent compound, methoxymethyl benzene (B151609), involves an electrochemical coupling reaction between toluene (B28343) and methanol (B129727) in an ionic liquid medium. nih.gov This approach represents a move towards simpler and more feasible reaction conditions at room temperature and atmospheric pressure. nih.gov
In the realm of material science , while direct applications in advanced materials like polymers are not extensively documented in current literature, the methoxymethylbenzene core has shown potential in other areas. Notably, methoxymethyl benzene has been studied as a fuel booster to improve combustion, drawing comparisons to methyl tert-butyl ether (MTBE). nih.govacs.org The investigation into its use as a fuel additive highlights a practical application stemming from its chemical properties. acs.org
Current Research Frontiers and Unaddressed Challenges in Methoxymethylbenzene Chemistry
Current research in areas related to methoxymethylbenzene chemistry is driven by the overarching goals of modern chemical science, including the development of sustainable processes and the exploration of novel reactivity. nih.govresearchgate.net
A key frontier is the development of new catalytic systems. The search for efficient catalysts to mediate the conversion of carbon dioxide and other abundant molecules into useful chemicals is a major challenge where alkoxyaromatic compounds could play a role, either as substrates or products. nih.gov The development of electrochemical synthetic methods, such as the one used to produce methoxymethyl benzene, is a significant step forward, offering a potentially greener alternative to traditional chemical processes. nih.govacs.org
However, a significant challenge remains in the detailed characterization and exploration of less common isomers like this compound. While the broader class of benzyl ethers is well-studied, the specific reactivity, applications, and potential of this particular compound are not yet fully understood. Future research may focus on elucidating its unique reaction pathways and exploring its potential in areas like medicinal chemistry or the synthesis of novel functional materials. ontosight.ai Overcoming the general challenges in organic synthesis, such as recalling the vast number of reactions and understanding complex mechanisms, is crucial for unlocking the full potential of specific molecules like this compound. researchgate.net
Structure
3D Structure
Properties
CAS No. |
3395-88-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |
InChI Key |
HNASEWFYPPRNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 1 Methoxymethyl 4 Methylbenzene
Direct Synthesis Approaches to 1-(Methoxymethyl)-4-methylbenzene (B14117492) and its Analogs
Direct synthesis methods offer an efficient route to this compound by minimizing the number of reaction steps. Among these, electrochemical methods have garnered attention for their potential for selective methoxymethylation of toluene (B28343) derivatives.
Electrochemical synthesis provides a novel and direct pathway for the methoxymethylation of toluene. This technique involves the electrochemical coupling reaction of toluene with methanol (B129727). nih.gov In this process, an electric current is used to drive the chemical reaction, often in the presence of a catalyst. One notable example involves the use of an ionic liquid, such as 1-butyl-3-methylimidazolium dibutyl phosphate, which exhibits catalytic activity in the electrochemical reaction between toluene and methanol. nih.gov This reaction is typically carried out at room temperature and atmospheric pressure, highlighting a key advantage of this method. nih.gov The proposed mechanism for this reaction involves the formation of free radicals. nih.gov
The electrochemical oxidation of toluene can also be performed using various electrode materials, such as glassy carbon, in an organic medium like acetonitrile (B52724) with a supporting electrolyte. researchgate.net However, this can sometimes lead to the formation of a polymeric film on the electrode surface. researchgate.net The presence of small amounts of water can facilitate the electro-oxidation reaction. researchgate.net
The efficiency and selectivity of the electrochemical synthesis of this compound are highly dependent on the reaction conditions and the catalyst system employed. Optimizing these parameters is crucial for maximizing the yield of the desired product. chemistryviews.org
Key parameters that are often investigated include the choice of electrode materials, the supporting electrolyte, current density, temperature, and the specific catalyst used. chemistryviews.org For instance, in the electrochemical coupling of toluene and methanol, porous graphite (B72142) plane electrodes have been used effectively. nih.gov The use of ionic liquids as both the solvent and catalyst has shown promise, with product yields reported to be higher than 56%. nih.gov
High-throughput electrochemical reactors are also being developed to accelerate the optimization of reaction conditions. These systems allow for the simultaneous execution of multiple electrosynthetic reactions under varying parameters, enabling a more rapid identification of the optimal conditions for yield and reproducibility. chemistryviews.org
| Parameter | Example/Variation | Effect on Reaction | Reference |
|---|---|---|---|
| Electrode Material | Porous Graphite, Glassy Carbon | Influences reaction kinetics and can affect side reactions like polymer film formation. | nih.govresearchgate.net |
| Catalyst/Medium | Ionic Liquid (e.g., 1-butyl-3-methylimidazolium dibutyl phosphate) | Can exhibit good catalytic activity and lead to higher product yields. | nih.gov |
| Reactants | Toluene, Methanol | Serve as the aromatic core and the source of the methoxymethyl group, respectively. | nih.gov |
| Operating Conditions | Room Temperature, Atmospheric Pressure | Milder conditions compared to traditional methods, offering a potential advantage. | nih.gov |
Multi-Step Synthesis Strategies Involving Functional Group Interconversions
Multi-step synthesis provides a versatile and controllable approach to producing this compound. These methods rely on the strategic selection of precursors and the application of well-established chemical transformations to introduce the desired methoxymethyl group.
The synthesis of this compound through a multi-step process typically begins with a readily available precursor that already contains the p-tolyl group. Common starting materials include 4-methylbenzyl alcohol and 4-methylbenzyl halides (e.g., bromide or chloride).
From 4-methylbenzyl alcohol, the methoxymethyl ether can be formed through a Williamson ether synthesis. This classic method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an appropriate methylating agent. numberanalytics.com
Alternatively, starting from a 4-methylbenzyl halide, the Williamson ether synthesis can also be employed, where sodium methoxide (B1231860) is used as the nucleophile to displace the halide and form the ether linkage.
Another approach involves the use of ketones as precursors. For example, α-methoxymethylation of certain ketones can be achieved using methanol as a C1 source, catalyzed by transition metals like cobalt. liv.ac.uk
Achieving the correct substitution pattern, specifically the 1,4-disubstitution (para) on the benzene (B151609) ring, is crucial. The regioselectivity of the synthesis is often dictated by the choice of the starting material. By beginning with a precursor that is already para-substituted, such as p-xylene (B151628), 4-methylbenzaldehyde (B123495), or 4-methylbenzoic acid, the desired regiochemistry is ensured.
For instance, the reduction of 4-methylbenzaldehyde to 4-methylbenzyl alcohol, followed by etherification, maintains the 1,4-substitution pattern. Similarly, functional group manipulations of other para-substituted precursors can lead to the target molecule without compromising the regiochemical integrity. In some cases, regioselective synthesis can be achieved during the functionalization of the aromatic ring itself, although this can be more challenging. acgpubs.org For example, selective demethoxylation at the 4-position of certain trimethoxybenzene derivatives has been demonstrated, highlighting the possibility of regioselective manipulation of functional groups on the aromatic ring. rsc.org
| Precursor | Key Transformation | Common Reagents | Reference |
|---|---|---|---|
| 4-Methylbenzyl Alcohol | Williamson Ether Synthesis (O-Alkylation) | Base (e.g., NaH), Methylating Agent (e.g., CH₃I) | researchgate.net |
| 4-Methylbenzyl Halide | Williamson Ether Synthesis (Nucleophilic Substitution) | Sodium Methoxide (NaOCH₃) | numberanalytics.com |
| 4-Methylbenzaldehyde | Reduction followed by Etherification | Reducing Agent (e.g., NaBH₄), then reagents for etherification | google.com |
Green Chemistry Principles and Sustainable Approaches in Methoxymethylbenzene Production
The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound and other ethers. alfa-chemistry.com The goal is to create processes that are more environmentally friendly, safer, and more efficient in terms of atom economy and energy consumption. alfa-chemistry.com
Electrochemical methods are often considered a greener alternative to traditional synthesis. rsc.org They can be conducted at ambient temperature and pressure, reducing energy requirements. nih.gov Furthermore, they can obviate the need for stoichiometric amounts of hazardous reagents. The use of ionic liquids, which can be recycled, also aligns with green chemistry principles. nih.gov
Another sustainable approach is the catalytic Williamson ether synthesis, which aims to use weaker, less toxic alkylating agents and avoid the production of large amounts of salt waste. acs.org For example, using methanol directly as a methylating agent at high temperatures in the presence of a catalyst represents a greener version of this classic reaction. acs.org The use of dimethyl carbonate as a non-toxic methylating agent in the presence of zeolite catalysts is another promising green method for producing aryl methyl ethers. sciforum.net
Atom Economy and Environmental Impact Assessments of Synthetic Pathways
The synthesis of ethers like this compound is often achieved through classic methodologies such as the Williamson ether synthesis. jk-sci.combyjus.com This method is a versatile and widely used SN2 reaction involving an alkoxide reacting with a primary alkyl halide. jk-sci.commasterorganicchemistry.com In the context of producing this compound, a common pathway involves the reaction of sodium 4-methylbenzyl alkoxide (formed from 4-methylbenzyl alcohol and a strong base like sodium hydride) with a methyl halide, such as methyl iodide. youtube.com
While effective in terms of chemical yield, this traditional approach faces scrutiny under the principles of green chemistry, particularly concerning atom economy and environmental impact. nih.govgcande.org Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org Substitution reactions, like the Williamson ether synthesis, are inherently less atom-economical than addition or rearrangement reactions because they generate stoichiometric byproducts that are not incorporated into the final product. rsc.org
For the synthesis of this compound from 4-methylbenzyl chloride and sodium methoxide, the reaction proceeds as follows:
C₈H₉Cl + CH₃ONa → C₉H₁₂O + NaCl
The calculation of the atom economy for this pathway reveals significant waste generation.
Atom Economy Calculation for Williamson Ether Synthesis of this compound
| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) | |
|---|---|---|---|---|---|---|
| 4-Methylbenzyl chloride | C₈H₉Cl | 140.61 | This compound | C₉H₁₂O | 136.19 | |
| Sodium methoxide | CH₃ONa | 54.02 | Sodium chloride | NaCl | 58.44 |
| Total Reactant Mass | | 194.63 | | Total Product Mass | | 194.63 |
The percent atom economy is calculated as: (% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100) primescholars.com
% Atom Economy = (136.19 / 194.63) × 100 ≈ 69.97%
This calculation shows that, even with a 100% chemical yield, approximately 30% of the reactant mass is converted into an inorganic salt byproduct (sodium chloride), which is often considered waste. scranton.edu
Development of Heterogeneous Catalysis for Enhanced Selectivity and Yield
To address the environmental and efficiency shortcomings of traditional synthetic routes, research has focused on developing catalytic processes, particularly those employing heterogeneous catalysts. rsc.org Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. nih.gov This offers significant advantages, including simplified catalyst separation from the product stream (often by simple filtration), potential for catalyst recycling and reuse, and often milder reaction conditions, which collectively contribute to a greener and more economically viable process. rsc.org
For the synthesis of this compound and related compounds, innovative catalytic methods are being explored. One such approach is the direct selective oxidation of toluene in the presence of methanol. A study demonstrated the synthesis of methoxymethyl benzene using solid superacid catalysts of the type SO₄²⁻/MₓOᵧ (where M can be Fe, Zr, Sn, Ti, etc.). acs.org This reaction was carried out in an electrochemical system assisted by porous graphite electrodes.
Reported Catalytic Systems for Methoxymethyl Benzene Synthesis
| Catalyst Type | Reactants | Key Findings | Reference |
|---|---|---|---|
| Solid Superacids (SO₄²⁻/MₓOᵧ) | Toluene, Methanol | Achieved selectivity higher than 75% in an electrochemical system. | acs.org |
Reactivity Profiles and Mechanistic Investigations of 1 Methoxymethyl 4 Methylbenzene
Electrophilic Aromatic Substitution Reactions of Methylmethoxybenzene Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com The rate and regioselectivity of the substitution are significantly influenced by the electronic properties of the substituents already present on the benzene (B151609) ring. msu.edu
Substituents on a benzene ring are classified as either activating or deactivating, and as directors towards the ortho/para or meta positions for incoming electrophiles. wikipedia.org Activating groups increase the rate of reaction compared to benzene by donating electron density to the ring, thereby stabilizing the positive charge of the arenium ion intermediate. wikipedia.orgirjet.net
In 1-(methoxymethyl)-4-methylbenzene (B14117492), both the methyl (-CH₃) group and the methoxymethyl (-CH₂OCH₃) group are considered activating.
Methyl Group (-CH₃): As an alkyl group, it is a well-established activating group and an ortho, para-director. irjet.net It donates electron density primarily through an inductive effect.
Methoxymethyl Group (-CH₂OCH₃): This group is also activating and an ortho, para-director. Its activating nature stems from the electron-donating inductive effect of the alkyl chain.
The presence of two activating, ortho, para-directing groups on the same ring leads to a specific regiochemical outcome. The substitution will be directed to the positions that are most activated, which are the positions ortho and para to the existing substituents. For this compound, the positions are numbered starting from the methoxymethyl group.
| Position | Relation to -CH₂OCH₃ (C1) | Relation to -CH₃ (C4) | Predicted Reactivity |
| C2, C6 | ortho | meta | Activated |
| C3, C5 | meta | ortho | Activated |
Electrophilic attack is favored at positions 2, 3, 5, and 6, as they are all ortho to one of the activating groups. The position ipso to the substituents (C1 and C4) is generally not favored for substitution unless specific conditions for ipso-substitution are met. wikipedia.org The ultimate product distribution among the possible isomers depends on the steric hindrance posed by the substituents and the specific electrophile used. libretexts.org For instance, bulky electrophiles may favor substitution at the less sterically hindered positions.
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of electrophilic aromatic substitution. nih.gov These methods allow for the detailed study of reaction intermediates and transition states that are often difficult to observe experimentally. researchgate.net
For substituted benzenes, computational models can calculate the energies of the potential arenium ion intermediates formed upon attack at the ortho, meta, and para positions. researchgate.net The regioselectivity of the reaction is predicted by identifying the intermediate with the lowest energy, as this corresponds to the most stable carbocation and thus the kinetically favored pathway. irjet.netnih.gov
The general approach involves:
Modeling Reactants: Creating accurate digital models of the substituted benzene and the electrophile.
Locating Intermediates: Calculating the structures and energies of the possible sigma complexes (arenium ions) for ortho, meta, and para attack.
Identifying Transition States: Determining the energy barriers (activation energies) for the formation of each intermediate. The pathway with the lower activation energy is favored. lkouniv.ac.in
Studies on related systems have shown that activating groups like methyl and alkoxy groups stabilize the positive charge in the arenium ion through induction and resonance, particularly when the attack is at the ortho or para positions. lkouniv.ac.in Computational analyses confirm that for activating substituents, the transition states leading to ortho and para products are lower in energy than the one leading to the meta product. nih.gov The electrostatic interaction is often the dominant factor in determining the barrier height for these reactions. nih.gov
Nucleophilic Reactions and Cleavage of the Methoxymethyl Group
The methoxymethyl group (MOM) is frequently used as a protecting group for alcohols in organic synthesis because of its relative stability and the specific conditions under which it can be removed. wikipedia.org The ether linkage within this group is the primary site of nucleophilic reactivity.
The C-O bond of an ether is generally stable and resistant to nucleophilic attack unless the oxygen atom is first protonated by a strong acid, which turns the alkoxy group into a good leaving group (ROH). masterorganicchemistry.com The cleavage of the methoxymethyl ether in this compound can be achieved under a variety of conditions.
The mechanism of cleavage, either Sₙ1 or Sₙ2, depends on the structure of the ether and the reaction conditions. wikipedia.org
Sₙ1 Mechanism: This pathway is favored if a stable carbocation can be formed. It involves protonation of the ether oxygen, followed by the loss of methanol (B129727) to form a benzylic carbocation, which is then attacked by a nucleophile. wikipedia.org
Sₙ2 Mechanism: For primary ethers, this pathway is more common. It involves protonation followed by a direct nucleophilic attack on the less sterically hindered carbon of the ether linkage. masterorganicchemistry.comwikipedia.org
| Reagent Type | Specific Examples | Typical Conditions | Mechanism Reference |
| Strong Brønsted Acids | Hydroiodic acid (HI), Hydrobromic acid (HBr) | Typically heated | Sₙ1 or Sₙ2 masterorganicchemistry.comwikipedia.org |
| Lewis Acids | Boron tribromide (BBr₃), Zinc bromide (ZnBr₂)/n-PrSH | Often at low temperatures (-78 to 0 °C) | Cleavage masterorganicchemistry.comresearchgate.net |
| Silyl (B83357) Halides | Trimethylsilyl bromide (TMSBr), Trimethylsilyl triflate (TMSOTf) | Mild, non-acidic conditions | Cleavage masterorganicchemistry.comacs.org |
| Other | Bismuth trichloride (B1173362) (BiCl₃), Ytterbium chloride (YbCl₃) | Acetonitrile (B52724)/water or microwave conditions | Cleavage researchgate.net |
The reactivity of the methoxymethyl group allows for the derivatization of this compound. This often involves the cleavage of the MOM group and subsequent reaction or its direct conversion into another functional group.
A notable example is the direct replacement of aromatic methoxymethyl (MOM) ethers with other ether groups in a one-pot procedure. For instance, treatment of an aromatic MOM ether with triethylsilyl triflate (TESOTf) and 2,2'-bipyridyl can directly convert it to a triethylsilyl (TES) ether. acs.org This transformation proceeds under mild, non-acidic conditions, showcasing a chemoselective pathway for derivatization at the methoxymethyl position. acs.org Such methods are valuable for modifying molecules that contain other acid- or base-sensitive functional groups. acs.org
Gas-Phase Ion Chemistry and Fragmentation Mechanisms
Mass spectrometry is a key analytical technique for elucidating the structure of organic compounds by studying the fragmentation of their ions in the gas phase. Research on 4-substituted-1-(methoxymethyl)benzene derivatives using fast atom bombardment (FAB) ionization has revealed specific fragmentation patterns. jst.go.jpnih.gov
A characteristic feature observed in the positive ion FAB mass spectra of these compounds is the formation of a [M-H]⁺ ion, resulting from the elimination of a hydride from the molecule. jst.go.jp Isotope labeling studies, using deuterium (B1214612) in place of hydrogen on the methylene (B1212753) bridge of the methoxymethyl group (e.g., in 4-methoxy-1-(methoxymethyl-d₂)-benzene), confirmed that the hydride is specifically lost from this methylene position. jst.go.jpnih.gov This hydride elimination is a specific reaction under FAB ionization conditions and is not significantly observed under gas-phase electron ionization (EI) or chemical ionization (CI). jst.go.jp The intensity of this [M-H]⁺ peak is influenced by the electronic nature of the substituent at the para position, with electron-donating groups enhancing its formation. jst.go.jp
Another significant fragmentation pathway involves the cleavage of the methoxymethyl side chain. DFT calculations and experiments with deuterium-labeled compounds have shown that the fragment ion corresponding to the elimination of the methoxy (B1213986) radical (•OCH₃) from the methoxymethyl group is a stable and prominent feature in the mass spectrum. jst.go.jpnih.gov
| Ionization Method | Key Observation | Mechanism/Site | Supporting Evidence |
| Positive Ion FAB-MS | Formation of [M-H]⁺ ion | Hydride elimination from the methylene (-CH₂-) of the methoxymethyl group | Deuterium labeling studies jst.go.jpnih.gov |
| Positive Ion FAB-MS | Fragmentation | Loss of the methoxy group (-OCH₃) from the methoxymethyl side chain | Deuterium labeling and DFT calculations jst.go.jpnih.gov |
Catalytic Transformations and Organometallic Chemistry Involving this compound
The catalytic applications of this compound, particularly concerning the reactivity of its methoxymethyl group, are of interest in synthetic chemistry.
Specific research on the role of surface methoxy groups derived from this compound in methylation and carbon-carbon coupling reactions is limited in publicly available literature. General studies on aromatic methoxymethyl ethers indicate their potential as precursors in various chemical transformations, but detailed investigations focusing on this compound in this context are not extensively documented.
Information regarding the transition metal-mediated reactivity of this compound is not readily found in the surveyed scientific literature. While the field of organometallic chemistry extensively explores the reactions of similar aromatic compounds with transition metals, dedicated studies on this specific molecule are not prominent.
Biochemical Reactivity and Enzymatic Interactions of Related Methoxymethylbenzene Analogs
The interaction of small organic molecules with biological systems is a cornerstone of medicinal chemistry and toxicology.
There is no specific information available in the reviewed literature concerning the transient-state kinetic analysis of enzyme-substrate complexes involving this compound. Research in this area tends to focus on molecules with more direct biological relevance or known enzymatic targets.
Mechanistic Studies of Biocatalytic Transformations
The study of how enzymes transform chemical compounds provides critical insights into metabolic pathways and the potential for creating new, valuable molecules. While direct biocatalytic studies on this compound are not extensively documented in publicly available research, a robust understanding of its likely enzymatic transformations can be extrapolated from mechanistic investigations of structurally similar compounds. Fungi, particularly species from the genus Cunninghamella, are well-regarded for their capacity to metabolize a wide array of foreign compounds (xenobiotics) in a manner that often mirrors mammalian metabolism. This capability is largely attributed to their possession of a versatile suite of enzymes, most notably cytochrome P450 monooxygenases.
The enzymatic transformation of aromatic compounds such as this compound is anticipated to proceed through several key pathways. These include hydroxylation of the aromatic ring, oxidation of the benzylic methyl group, and cleavage of the ether bond. These reactions are primarily catalyzed by oxidoreductases.
Key Enzymatic Reactions in the Biotransformation of Aromatic Ethers
The initial steps in the biocatalytic transformation of aromatic ethers like this compound are typically oxidative. The primary enzymatic reactions involved are O-dealkylation and hydroxylation, catalyzed by cytochrome P450 monooxygenases.
O-Dealkylation: This process involves the cleavage of the ether bond. In the case of this compound, this would result in the formation of 4-methylbenzyl alcohol and formaldehyde. This reaction is initiated by the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that spontaneously decomposes.
Hydroxylation: This reaction can occur at two principal sites on the molecule: the methyl group attached to the aromatic ring (benzylic hydroxylation) or the aromatic ring itself. Benzylic hydroxylation would yield (4-(methoxymethyl)phenyl)methanol. Aromatic hydroxylation would lead to the formation of various phenolic derivatives, such as 2-(methoxymethyl)-5-methylphenol.
The table below summarizes the expected primary metabolites from the biocatalytic transformation of this compound, based on known fungal metabolic pathways for similar substrates.
| Substrate | Enzyme System | Primary Transformation | Expected Metabolite(s) |
| This compound | Cytochrome P450 Monooxygenase | O-Dealkylation | 4-Methylbenzyl alcohol, Formaldehyde |
| This compound | Cytochrome P450 Monooxygenase | Benzylic Hydroxylation | (4-(Methoxymethyl)phenyl)methanol |
| This compound | Cytochrome P450 Monooxygenase | Aromatic Hydroxylation | 2-(Methoxymethyl)-5-methylphenol |
Mechanistic Insights from Related Compounds
Studies on the fungal metabolism of toluene (B28343) and its derivatives provide a strong basis for predicting the biotransformation of this compound. Fungi are known to oxidize toluene at the methyl group to form benzyl (B1604629) alcohol, which is then further oxidized to benzoic acid. Alternatively, they can hydroxylate the aromatic ring to produce cresols. For instance, the fungus Cunninghamella echinulata is capable of both ring and methyl group oxidation of fluorotoluene, a toluene analog.
Furthermore, research on the biocatalytic cleavage of benzyl ethers supports the proposed O-dealkylation pathway. Vanillyl alcohol oxidases, a class of flavin-dependent enzymes, are known to oxidatively cleave para-substituted benzyl ethers. This process involves the formation of a reactive quinone methide intermediate, which subsequently reacts with water to release the corresponding alcohol. While this compound lacks the para-hydroxyl group typical for vanillyl alcohol oxidase substrates, the general principle of enzymatic ether cleavage via oxidative mechanisms is well-established.
The table below details the observed transformations of compounds structurally related to this compound by fungal biocatalysts, providing a framework for understanding its potential metabolic fate.
| Substrate Analog | Fungal Strain | Observed Transformation | Key Metabolite(s) |
| Toluene | Cunninghamella echinulata | Methyl Group & Ring Oxidation | Benzyl alcohol, o-cresol, p-cresol |
| Naphthalene | Cunninghamella elegans | Aromatic Hydroxylation | 1-Naphthol, 4-hydroxy-1-tetralone |
| para-Acetoxy Benzyl Ethers | Eugenialea sp. D4 (source of vanillyl alcohol oxidase) | Oxidative Ether Cleavage | Corresponding alcohol and aldehyde |
These examples underscore the enzymatic machinery available in fungi for the types of transformations that this compound would likely undergo. The regioselectivity of these reactions (i.e., which position on the molecule is preferentially attacked) would be determined by the specific steric and electronic properties of the substrate-binding site of the involved enzymes.
Theoretical and Computational Chemistry of 1 Methoxymethyl 4 Methylbenzene
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. For 1-(Methoxymethyl)-4-methylbenzene (B14117492), these investigations focus on its geometry, energetic stability, and the distribution of electrons within its aromatic system.
Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics
While specific Density Functional Theory (DFT) studies on this compound are not readily found, we can infer its structural and energetic properties from studies on analogous compounds such as toluene (B28343) and 4-methylanisole (B47524). DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), are powerful tools for optimizing molecular geometries and calculating thermodynamic properties. europa.eu
Table 1: Predicted Geometric Parameters of this compound based on Analogous Compounds
| Parameter | Predicted Value Range | Analogous Compound |
| Aromatic C-C bond length | 1.39 - 1.40 Å | Toluene |
| C-H bond length (aromatic) | ~1.08 Å | Toluene |
| C-C bond length (ring-CH3) | ~1.51 Å | Toluene |
| C-C bond length (ring-CH2) | ~1.52 Å | Toluene |
| C-O bond length (CH2-O) | ~1.43 Å | Methyl Ethers |
| O-C bond length (O-CH3) | ~1.42 Å | Methyl Ethers |
| C-O-C bond angle | ~111° | Methyl Ethers |
Note: These values are estimations based on standard bond lengths and data from structurally similar molecules.
Energetically, the stability of this compound would be influenced by the electronic effects of both the methyl and methoxymethyl substituents on the benzene (B151609) ring. Both groups are generally considered to be electron-donating, which can affect the molecule's reactivity in electrophilic aromatic substitution reactions.
Analysis of Aromaticity and Electron Distribution
The aromaticity of the benzene ring in this compound is a key feature of its electronic structure. Aromaticity is characterized by delocalized π-electrons, leading to enhanced stability. Computational methods can quantify this through various indices, such as the Nucleus-Independent Chemical Shift (NICS), which would be expected to show a negative value at the center of the ring, confirming its aromatic character.
The electron distribution is significantly influenced by the substituents. The methyl group is a weak electron-donating group through hyperconjugation, while the methoxymethyl group is also electron-donating. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would likely show an increased electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxymethyl group. cdnsciencepub.com This has important implications for the molecule's reactivity, directing incoming electrophiles to these positions.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the methoxymethyl group introduces conformational possibilities that can be explored through computational methods. Molecular dynamics simulations further provide a picture of the molecule's behavior over time.
Elucidation of Preferred Conformations in Different Phases
The rotation around the C(aromatic)-C(benzylic) and C(benzylic)-O bonds gives rise to different conformers of this compound. Conformational analysis of the structurally similar 4-methylanisole has shown that the orientation of the methyl group relative to the benzene ring is a critical factor. researchgate.net In the gas phase, high-resolution electronic spectroscopy has been used to determine the preferred configuration and the barrier to internal rotation of the methyl group. researchgate.net For this compound, the methoxymethyl group's conformation would also be crucial. The lowest energy conformer would likely involve a staggered arrangement to minimize steric hindrance. In different phases (gas, liquid, solid), the preferred conformations can change due to intermolecular interactions.
Table 2: Torsional Barrier for Methyl Group Rotation in 4-Methylanisole
| Electronic State | Torsional Barrier (V3) |
| Ground State (S0) | ~120 cm⁻¹ |
| First Excited State (S1) | ~80 cm⁻¹ |
Data from high-resolution electronic spectroscopy of 4-methylanisole. researchgate.net This provides an estimate for the rotational barrier of the para-methyl group in a similar chemical environment.
Computational Prediction of Reaction Pathways, Intermediates, and Selectivity
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.
A plausible synthetic route to this compound involves the etherification of p-xylene (B151628) or a related toluene derivative. One study on the electrochemical coupling of toluene with methanol (B129727) to produce methoxymethyl benzene proposed a possible free radical reaction mechanism. cdnsciencepub.com This suggests that computational studies could explore similar radical pathways for the formation of this compound.
Theoretical studies on the atmospheric oxidation of toluene have identified various reaction pathways, including H-atom abstraction and OH-addition to the aromatic ring, leading to the formation of different products. oberlin.edunih.gov While not a direct synthesis, these studies provide a framework for understanding the reactivity of the toluene moiety. For instance, the reaction of p-xylene with a source of methoxymethyl radical could be modeled to determine the activation energies and reaction enthalpies for different pathways.
Computational investigations could also predict the selectivity of reactions involving this compound. For example, in electrophilic aromatic substitution, the electron-donating nature of the methyl and methoxymethyl groups would direct incoming electrophiles to the ortho and para positions. DFT calculations of the energies of the corresponding sigma complexes (Wheland intermediates) could quantify this directing effect and predict the major products.
Calculation of Electronic Properties and Substituent Constants for Related Systems
The direct computational and theoretical study of this compound is not extensively documented in publicly available research. However, a robust understanding of its electronic properties can be extrapolated from computational studies of closely related molecules. By examining the constituent parts—specifically the benzyl (B1604629) methyl ether moiety and the substituted toluene system—we can gain insight into the electronic contributions of the methoxymethyl group and the methyl group on the benzene ring.
Quantum chemical calculations, such as those using density functional theory (DFT) and other high-level methods, provide valuable data on molecular geometries, electronic distributions, and energetic properties. nih.govnih.gov These computational approaches are essential for predicting the behavior of molecules and understanding the electronic effects of various substituents.
Research Findings on Related Systems
Computational studies on molecules like benzyl methyl ether ((methoxymethyl)benzene) and substituted toluenes reveal key electronic characteristics. For instance, research on benzyl methyl ether has focused on its conformational stability, identifying multiple conformers based on the dihedral angle of the methoxy (B1213986) group relative to the benzene ring. acs.org These calculations also provide insights into electronic spectra and vibrational modes. acs.org
Studies on toluene and its protonated forms (toluenium isomers) have used methods like self-consistent field theory and DFT to determine properties such as proton affinities, dipole moments, atomic populations, and bond lengths. nih.govnih.gov These studies indicate that the methyl group has a minor impact on the strength of hyperconjugation, with the para-substituted form being the most stable isomer. nih.gov
The electronic effect of a substituent on an aromatic ring is quantitatively described by Hammett substituent constants (σ). wikipedia.orgresearchgate.net These constants are derived from the ionization of substituted benzoic acids in water and provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta or para position. researchgate.netutexas.edu A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net
For the substituents present in this compound, we can look at the constants for the methyl group (-CH₃) and the methoxy group (-OCH₃) as points of comparison. It is important to note that in this compound, the ether linkage is insulated from the ring by a methylene (B1212753) (-CH₂-) group. This separation means the resonance effect of the oxygen atom is not in direct conjugation with the benzene ring, and its electronic influence is primarily inductive.
The methyl group is weakly electron-donating through both induction and hyperconjugation. viu.ca In contrast, a methoxy group directly attached to the ring is electron-donating through resonance but electron-withdrawing by induction. viu.cawikipedia.org
Data Tables
The following tables summarize established Hammett substituent constants for groups related to the structure of this compound.
Table 1: Hammett Substituent Constants (σ)
This interactive table provides the Hammett constants for meta (σm) and para (σp) positions of common substituents.
| Substituent | σm | σp |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
Data sourced from multiple references. viu.caviu.ca
Table 2: Specialized Hammett Constants for Para Substituents
For reactions involving significant resonance interactions, modified constants (σ⁺ and σ⁻) are used. researchgate.net σ⁺ is used when a positive charge develops on the benzene ring in the transition state, and σ⁻ is used when a negative charge develops. researchgate.net
| Substituent | σp | σp⁺ | σp⁻ |
| -CH₃ | -0.17 | -0.31 | - |
| -OCH₃ | -0.27 | -0.78 | - |
| -NH₂ | -0.66 | -1.3 | - |
| -NO₂ | 0.78 | 0.79 | 1.25 |
Data sourced from multiple references. researchgate.netviu.ca
These computational data and substituent constants for related systems provide a foundational understanding of the electronic landscape of this compound. The para-methyl group is expected to be electron-donating. The methoxymethyl group's effect is more complex; while the oxygen is electronegative, its inductive effect is attenuated by the intervening methylene group, and it lacks a direct resonance interaction with the ring.
Advanced Analytical Methodologies for Research on 1 Methoxymethyl 4 Methylbenzene
High-Resolution Mass Spectrometry for Mechanistic and Isotopic Labeling Studies
High-resolution mass spectrometry serves as a cornerstone for the molecular weight determination and fragmentation analysis of 1-(Methoxymethyl)-4-methylbenzene (B14117492). Comparative studies using different ionization techniques provide a deeper understanding of its intrinsic chemical properties.
Application of FAB-MS and EI-MS for Fragmentation Analysis
The analysis of 4-substituted-1-(methoxymethyl)benzene derivatives, including the parent compound, using Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and Electron Ionization-Mass Spectrometry (EI-MS) highlights the distinct ionization behaviors. nih.gov In EI-MS, which is a gas-phase ionization method, the molecular ion (M⁺·) is readily observed, confirming the molecular weight. For a related compound, 4-methoxy-1-(methoxymethyl)benzene (MW: 152), the M⁺· peak appeared at m/z 152. nih.gov
Conversely, FAB-MS, a liquid-phase ionization technique, often reveals different ionic species. Under positive ion mode FAB-MS, this compound (MW: 136) is expected to show a prominent protonated molecule [M+H]⁺ at m/z 137. A key observation in studies of similar compounds is the formation of a [M-H]⁺ ion, representing the loss of a hydride. nih.gov This hydride elimination is a reaction specific to positive FAB ionization and is not significantly observed under EI or Chemical Ionization (CI) conditions. nih.gov The formation and stability of this [M-H]⁺ ion are influenced by the electronic nature of substituents on the benzene (B151609) ring. nih.gov
Table 1: Comparison of Ions Observed in EI-MS and FAB-MS for this compound Derivatives
| Ionization Method | Observed Ion | m/z (for C₉H₁₂O) | Significance |
| EI-MS | M⁺· | 136 | Molecular Ion |
| FAB-MS (Positive) | [M+H]⁺ | 137 | Protonated Molecule |
| FAB-MS (Positive) | [M-H]⁺ | 135 | Hydride Elimination Product |
Isotope Ratio Mass Spectrometry in Mechanistic Elucidation
Isotope Ratio Mass Spectrometry (IRMS), particularly through the use of deuterium (B1214612) labeling, is a powerful tool for elucidating reaction mechanisms. nist.gov To pinpoint the site of hydride elimination during the formation of the [M-H]⁺ ion in FAB-MS, isotopically labeled analogs of related compounds have been synthesized and analyzed. nih.gov
In a study on 4-methoxy-1-(methoxymethyl)benzene, a deuterium-labeled compound, 4-methoxy-1-(methoxymethyl-d₂)-benzene, was prepared where the two hydrogen atoms on the benzylic methylene (B1212753) group were replaced with deuterium. nih.govnih.gov Upon FAB-MS analysis, this compound exhibited a [M-D]⁺ peak instead of a [M-H]⁺ peak. nih.gov This unambiguously demonstrated that the site of hydride elimination is the methylene group of the 1-(methoxymethyl) moiety. nih.gov
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of this compound, allowing for complete structural assignment and the study of its dynamic behavior.
Advanced 1D and 2D NMR Techniques for Complex Structural Characterization
One-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information. For this compound, the ¹H NMR spectrum would feature distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂-), the methoxy (B1213986) protons (-OCH₃), and the aromatic methyl protons (-CH₃). The aromatic region would show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted ring. The ¹³C NMR spectrum would show unique resonances for each carbon environment.
Two-dimensional (2D) NMR techniques are employed for unambiguous assignment. youtube.com
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons, for instance, confirming the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the methylene proton signal to the benzylic carbon signal and the methoxy proton signal to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the connectivity between the methylbenzene and methoxymethyl fragments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in CDCl₃
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | 2D NMR Correlation (Example) |
| Aromatic -CH₃ | ~2.35 | ~21.1 | HMBC to C1, C3/C5 |
| Methoxy -OCH₃ | ~3.40 | ~58.2 | HSQC to its protons; HMBC to -CH₂- |
| Benzylic -CH₂- | ~4.45 | ~74.5 | HSQC to its protons; HMBC to C1, -OCH₃ |
| Aromatic C-H (ortho to -CH₂OCH₃) | ~7.28 | ~129.2 | HSQC to its protons; COSY to adjacent aromatic H |
| Aromatic C-H (ortho to -CH₃) | ~7.15 | ~129.1 | HSQC to its protons; COSY to adjacent aromatic H |
| Quaternary C1 (with -CH₂OCH₃) | - | ~135.0 | HMBC from -CH₂- and aromatic protons |
| Quaternary C4 (with -CH₃) | - | ~137.8 | HMBC from -CH₃ and aromatic protons |
Investigation of Dynamic Processes and Intermolecular Interactions via NMR
Variable-temperature (VT) NMR studies can be used to investigate dynamic processes such as restricted bond rotation. While significant rotational barriers are not expected in this flexible molecule at room temperature, VT-NMR could reveal subtle changes in conformational preferences.
Furthermore, NMR is a sensitive probe for intermolecular interactions. nih.gov By monitoring changes in chemical shifts or relaxation times upon varying the sample concentration, one could study non-covalent interactions such as aromatic π-stacking. The formation of transient dimers or oligomers in solution would lead to changes in the chemical environment, particularly for the aromatic protons, which would be reflected in the NMR spectrum. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide direct evidence of spatial proximity between protons, both within the molecule (intramolecular) and between different molecules (intermolecular), offering insights into solution-state structure and association.
Vibrational Spectroscopy (FT-IR, Raman) for Structural and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.govresearchgate.net The spectra are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa.
The key functional groups in this molecule give rise to predictable absorption bands:
Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands are strong in the IR spectrum and are diagnostic of the substitution pattern; for a 1,4-disubstituted ring, a strong band is expected around 840-810 cm⁻¹.
Aliphatic Groups: The sp³ C-H stretching vibrations of the methyl and methylene groups are observed in the 3000-2850 cm⁻¹ region. CH₂ and CH₃ bending (scissoring, rocking) vibrations appear in the 1470-1370 cm⁻¹ range. esisresearch.org
Ether Linkage: The most characteristic vibration for the ether group (C-O-C) is the strong asymmetric stretching band, which is typically found in the 1150-1085 cm⁻¹ region of the IR spectrum. esisresearch.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Active Technique |
| C-H Stretch | Aromatic | 3100 - 3000 | IR, Raman |
| C-H Stretch | Aliphatic (-CH₃, -CH₂) | 3000 - 2850 | IR, Raman |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | IR, Raman |
| C-H Bend (OOP) | 1,4-Disubstituted Ring | 840 - 810 | IR (Strong) |
| C-O-C Asymmetric Stretch | Ether | 1150 - 1085 | IR (Strong) |
| C-O-C Symmetric Stretch | Ether | ~1075 - 1020 | Raman (Stronger) |
X-ray Diffraction and Electron Diffraction for Solid-State and Gas-Phase Structural Determination
X-ray diffraction (XRD) and electron diffraction are powerful techniques for elucidating the three-dimensional atomic arrangement of molecules in the solid-state and gas-phase, respectively.
X-ray Diffraction (XRD) is the primary method for determining the crystal structure of a compound. When a single crystal of a substance is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted beams, a detailed model of the electron density and, consequently, the precise arrangement of atoms within the crystal can be constructed. This analysis provides accurate bond lengths, bond angles, and intermolecular interactions.
Electron Diffraction (ED) is particularly useful for determining the structure of molecules in the gas phase. A beam of electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances. This technique provides information about the molecular geometry in an isolated state, free from the packing forces present in a crystal. For a molecule such as this compound, gas-phase electron diffraction could reveal the preferred conformation of the methoxymethyl group and any deviations from planarity in the benzene ring.
Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment, Reaction Monitoring, and Product Isolation
Chromatographic methods are essential for separating components of a mixture, making them indispensable for assessing the purity of this compound, monitoring its synthesis, and for its isolation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for analyzing volatile compounds. In GC, the sample is vaporized and passed through a column with a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase in the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. GC-MS is ideal for determining the purity of this compound and identifying any impurities or byproducts from its synthesis. researchgate.netresearchgate.net The retention time from the GC helps to identify the compound, while the mass spectrum gives its molecular weight and fragmentation pattern, confirming the structure. nist.gov
Table 1: Illustrative GC-MS Parameters for Analysis of Aromatic Compounds
| Parameter | Value |
|---|---|
| Column | DB-1 (30 m x 0.32 mm x 1 µm) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 50 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (Scan range 40-400 m/z) |
This table presents typical parameters and does not represent a specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. The sample is pumped through a column packed with a stationary phase at high pressure. Separation occurs based on the analyte's affinity for the stationary and mobile phases. HPLC is particularly useful for reaction monitoring, where small aliquots of a reaction mixture can be analyzed over time to track the consumption of reactants and the formation of products. researchgate.netbridgewater.edu For the synthesis of this compound, HPLC can provide real-time data on the reaction progress, aiding in optimization of reaction conditions. researchgate.net It is also a valuable tool for purity assessment of the final product, especially if the compound or its impurities are not sufficiently volatile for GC analysis. researchgate.net
Table 2: Example HPLC Method for Separation of Aromatic Ethers
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis (254 nm) |
| Column Temperature | 30 °C |
This table illustrates a general method and is not specific to this compound.
Advanced Spectroscopic and Imaging Techniques for Surface Chemistry and Catalysis Studies (e.g., XPS for catalyst characterization)
Understanding the interaction of molecules with surfaces is crucial in fields like heterogeneous catalysis. Advanced spectroscopic techniques provide insights into the chemical and electronic nature of these interactions.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com In a typical XPS experiment, a sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment. bridgewater.edu
In the context of catalysis, XPS is used to characterize the surface of a catalyst before, during, and after a reaction. researchgate.net For a reaction involving this compound, XPS could be employed to study its adsorption on a catalyst surface. rsc.org By analyzing the core-level spectra of the elements in the catalyst (e.g., a metal) and the elements in the adsorbate (carbon and oxygen), one can deduce the nature of the chemical bonding between the molecule and the surface. For instance, changes in the binding energies of the catalyst's metal peaks could indicate electron transfer to or from the adsorbed molecule, providing insight into the catalytic mechanism. umich.edu Quasi-in situ XPS studies can even monitor surface modifications on the catalyst under reaction conditions. researchgate.net
Table 3: Representative Binding Energies for Elements in Catalysis Studies
| Element | Orbital | Typical Binding Energy (eV) | Information Gained |
|---|---|---|---|
| Carbon | C 1s | ~284.8 | Adventitious carbon, graphitic carbon, carbide |
| Oxygen | O 1s | ~530-534 | Metal oxides, hydroxides, adsorbed water |
| Nickel | Ni 2p | ~852.7 (metallic), ~854.6 (NiO) | Oxidation state of the active metal |
Note: Binding energies can vary depending on the chemical environment and instrument calibration.
Applications of 1 Methoxymethyl 4 Methylbenzene in Specialized Chemical Synthesis and Material Science
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
1-(Methoxymethyl)-4-methylbenzene (B14117492) serves as a valuable building block in the intricate world of organic synthesis. Its bifunctional nature, possessing both a reactive benzylic ether and an aromatic ring that can be further functionalized, makes it an attractive starting point for the synthesis of more complex molecular architectures.
Precursor for Advanced Organic Building Blocks
The methoxymethyl group in this compound can act as a masked hydroxymethyl group or be involved in various coupling reactions. This reactivity allows for its conversion into a range of more complex organic building blocks. These building blocks are fundamental molecular entities that form the basis for constructing larger, more elaborate organic compounds. The ability to precisely design and synthesize these advanced building blocks is a cornerstone of modern organic chemistry, enabling the creation of materials with tailored properties for diverse applications, from pharmaceuticals to electronics.
The general concept of using organic building blocks is central to the bottom-up modular assembly of molecular architectures, including supramolecular complexes and organic molecular constructs. While specific examples detailing the transformation of this compound into other advanced building blocks are not extensively documented in publicly available research, its structural motifs are found in more complex molecules, suggesting its role as a precursor.
Utility in Target-Oriented Synthesis of Natural Products and Analogs
In the field of total synthesis, where chemists aim to construct complex natural products from simple starting materials, intermediates with specific functionalities are crucial. The p-methylbenzyl group, which is structurally related to this compound, is sometimes employed as a protecting group for alcohols and other functional groups. While direct and extensive examples of this compound in the total synthesis of natural products are not readily found in the literature, its potential as a synthetic fragment is recognized. The synthesis of complex molecules often involves a multi-step process where various fragments are pieced together.
Contributions to the Development of Specialty Chemicals and Fine Chemicals
Specialty chemicals and fine chemicals are characterized by their complex structures and high purity, and they are typically produced in smaller volumes for specific applications. This compound serves as an intermediate in the synthesis of certain compounds within this category.
Its applications include its use as a raw material in the synthesis of certain pharmaceuticals and as an intermediate in the production of dyes and pigments. While the specific dyes or pharmaceutical agents derived from this compound are not widely publicized, its classification as a chemical intermediate points to its role in these industries. The synthesis of such high-value chemicals often involves proprietary multi-step synthetic sequences where the precise identity of intermediates is not always disclosed.
Integration into Polymer Chemistry and Advanced Material Formulations
The structure of this compound lends itself to applications in polymer science, where it can be incorporated into polymer chains or used to modify the properties of existing polymers.
Monomer or Intermediate in Polymer Synthesis
Research has shown that related benzyl (B1604629) methyl ether compounds, such as 1,4-bis(methoxymethyl)benzene (B1630615), can undergo self-condensation in the presence of acid catalysts to form hyper-cross-linked polymers (HCPs). univie.ac.atresearchgate.net These porous organic polymers exhibit high surface areas and are of interest for applications in gas storage, separation, and catalysis. researchgate.net This suggests a potential for this compound to act as a monomer or co-monomer in similar polymerization reactions, leading to the formation of functional polymeric materials. The reactivity of the methoxymethyl group allows for the formation of new covalent bonds, creating a cross-linked polymer network.
One chemical supplier has also categorized this compound as an "Organic monomer of COF" (Covalent Organic Framework), indicating its potential use in the synthesis of these highly ordered, porous crystalline polymers. COFs are constructed from organic building blocks linked by strong covalent bonds and have applications in areas such as catalysis, gas storage, and sensing.
Application in Functional Coatings and Resins
In the formulation of functional coatings and resins, additives and intermediates are used to impart specific properties such as improved heat resistance, transparency, and durability. While direct evidence of the widespread use of this compound in commercial coatings and resins is limited, related compounds offer insights into its potential roles. For instance, in the development of epoxy resin compositions for applications like optical sheets, compounds such as 1,4-bis(methoxymethyl)benzene have been used to enhance properties like heat resistance and toughness. The incorporation of aromatic structures like the one present in this compound can contribute to the thermal stability and mechanical strength of the resulting polymer network in coatings and resins.
Role in Protecting Group Chemistry and Alkoxylation Strategies in Organic Synthesis
The compound this compound, also known as p-methylbenzyl methyl ether, and its derivatives are significant reagents in modern organic synthesis, particularly in the realm of protecting group chemistry. The p-methylbenzyl (MBn) group, derived from this compound, serves as a valuable protective shield for various functional groups, most notably alcohols. Its utility stems from its unique cleavage conditions, which allow for selective removal in the presence of other protecting groups, a concept known as orthogonality. This section will delve into the application of the p-methylbenzyl group in protecting group chemistry and associated alkoxylation strategies.
The primary role of the p-methylbenzyl group is the temporary protection of hydroxyl groups in complex molecules during multi-step syntheses. The introduction of the MBn group, an alkoxylation reaction, typically proceeds via a Williamson ether synthesis. In this method, an alcohol is treated with a base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with a p-methylbenzyl halide, like p-methylbenzyl chloride or bromide.
A key advantage of the MBn protecting group is its stability under a range of reaction conditions, yet its susceptibility to specific deprotection methods. This allows for its strategic removal without affecting other sensitive parts of a molecule. The most notable deprotection strategy involves oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective at removing the MBn group. oup.comeurekaselect.comresearchgate.netresearchgate.netnih.govacs.org The mechanism of DDQ-mediated deprotection is believed to involve a single electron transfer (SET) from the electron-rich p-methylbenzyl ether to DDQ, forming a radical cation that is stabilized by the p-methyl group. total-synthesis.com This intermediate then reacts with water during workup to release the free alcohol and p-methylbenzaldehyde as a byproduct. chem-station.com
The true power of the p-methylbenzyl group lies in its orthogonality with other common benzyl-type protecting groups. For instance, the p-methoxybenzyl (PMB) group can be selectively cleaved with ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of an MBn group. oup.comresearchgate.netnih.gov Conversely, the MBn group can be selectively removed with DDQ while a standard benzyl (Bn) group remains intact. oup.comnih.gov This orthogonal relationship provides synthetic chemists with a powerful tool to selectively unmask different hydroxyl groups in a complex molecule at various stages of a synthesis, enabling the construction of highly elaborate molecular architectures. researchgate.netnih.gov
The table below summarizes the conditions for the protection of alcohols as p-methylbenzyl ethers and their subsequent deprotection.
Table 1: Protection and Deprotection of Alcohols using the p-Methylbenzyl (MBn) Group
| Transformation | Reagents and Conditions | Functional Group Tolerance | Key Features |
|---|---|---|---|
| Protection (Alkoxylation) | p-Methylbenzyl bromide (MBn-Br) or chloride (MBn-Cl), NaH, THF or DMF | Stable under basic and some acidic conditions. | Standard Williamson ether synthesis. |
| Deprotection (Oxidative Cleavage) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), CH₂Cl₂/H₂O | Tolerates benzyl (Bn) ethers, silyl (B83357) ethers, esters, and many other functional groups. oup.comacs.org | Highly selective for MBn and PMB ethers over Bn ethers. oup.comnih.gov |
| Deprotection (Oxidative Cleavage) | Ceric Ammonium Nitrate (CAN) | Less selective than DDQ; can cleave other electron-rich aromatic groups. | Can be used for PMB deprotection in the presence of MBn. oup.comresearchgate.net |
| Deprotection (Acidic Cleavage) | Strong acids (e.g., TFA) | Limited by the acid sensitivity of other functional groups in the molecule. ucla.edu | Not the preferred method due to lack of selectivity. |
While the term "alkoxylation" in this context primarily refers to the introduction of the p-methylbenzyloxy protecting group onto a substrate, the compound this compound itself is a p-methylbenzyl methyl ether. In principle, it could be involved in transetherification reactions to introduce a methoxy (B1213986) group, but its main utility reported in the literature is as a precursor to the widely used p-methylbenzyl protecting group. Research has also explored the use of alkoxyhydrosilanes to facilitate the cross-etherification of secondary benzyl alcohols, including those with a p-methyl substituent, with other alcohols, leading to the formation of unsymmetrical ethers. nih.gov
Future Research Directions and Emerging Paradigms for 1 Methoxymethyl 4 Methylbenzene Chemistry
Development of Novel and Highly Selective Synthetic Methodologies
The efficient and selective synthesis of 1-(Methoxymethyl)-4-methylbenzene (B14117492) is a critical first step for its broader investigation and application. While classical methods for the formation of benzyl (B1604629) ethers exist, future research should focus on developing more sustainable, atom-economical, and highly selective routes.
One promising avenue is the direct, catalyzed C-H functionalization of p-xylene (B151628). This approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials. Research could focus on transition-metal catalysis, particularly with earth-abundant metals, to activate the benzylic C-H bond of p-xylene for subsequent methoxylation.
Another area of exploration is the electrochemical synthesis of this compound. An analogous electrochemical coupling of toluene (B28343) with methanol (B129727) in an ionic liquid medium has been reported to produce methoxymethyl benzene (B151609). nih.gov Future studies could adapt this methodology for the selective synthesis of the target compound from p-xylene and methanol, potentially offering a greener and more controlled synthetic route.
| Potential Synthetic Strategy | Key Research Focus | Anticipated Advantages |
| Direct C-H Methoxylation of p-Xylene | Development of selective catalysts (e.g., based on Fe, Cu, or Mn) | High atom economy, use of readily available starting materials |
| Electrochemical Coupling | Optimization of electrode materials and ionic liquids | Mild reaction conditions, potential for high selectivity |
| Flow Chemistry Synthesis | Design of continuous flow reactors | Enhanced safety, scalability, and process control |
Exploration of Unprecedented Reactivity and Catalytic Pathways
The reactivity of this compound is largely unexplored. Future research should aim to uncover novel transformations and catalytic applications stemming from its unique structural features—the electron-donating methyl group and the methoxymethyl substituent on the aromatic ring.
The methoxymethyl group can potentially act as a directing group in electrophilic aromatic substitution reactions, guiding incoming electrophiles to specific positions on the benzene ring. A detailed investigation into the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation would provide valuable insights into its electronic properties.
Furthermore, the benzylic ether linkage could be a site for catalytic cleavage or rearrangement, leading to the formation of other valuable chemical intermediates. For instance, under specific catalytic conditions, it might be possible to achieve selective C-O bond activation, enabling the introduction of other functional groups at the benzylic position.
The development of organocatalytic systems that can interact with this compound to promote novel reactions is another exciting prospect. Chiral organocatalysts could potentially be used to achieve enantioselective transformations involving the benzylic position.
| Area of Reactivity | Potential Transformation | Significance |
| Electrophilic Aromatic Substitution | Selective nitration, halogenation, acylation | Understanding directing group effects, synthesis of polysubstituted aromatics |
| Catalytic C-O Bond Activation | Functional group interconversion at the benzylic position | Access to a wider range of derivatives |
| Asymmetric Catalysis | Enantioselective reactions at the benzylic methylene (B1212753) group | Synthesis of chiral building blocks |
Integration into Advanced Functional Material Design and Nanotechnology
The structural motifs present in this compound make it a potential building block for advanced functional materials and a candidate for surface modification in nanotechnology.
In polymer chemistry, this compound could be explored as a monomer or a modifying agent. For instance, it could be incorporated into polymer backbones to tune the material's thermal and mechanical properties. The aromatic ring and the ether linkage could impart specific solubility characteristics and influence the polymer's morphology.
In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles. The aromatic moiety can facilitate π-π stacking interactions, while the methoxymethyl group can influence the particle's dispersibility and compatibility with different matrices. Such functionalized nanoparticles could find applications in areas like catalysis, sensing, and drug delivery.
| Application Area | Potential Role of this compound | Potential Impact |
| Polymer Science | Monomer for specialty polymers, additive for property modification | Development of new materials with tailored properties |
| Nanomaterial Surface Functionalization | Ligand for stabilizing nanoparticles, modifying surface properties | Enhanced performance of nanomaterials in various applications |
| Organic Electronics | Precursor for organic semiconductors or dielectrics | Contribution to the development of next-generation electronic devices |
Interdisciplinary Research at the Interface of Organic Chemistry with Emerging Scientific Fields
The future of chemical research lies in its convergence with other scientific disciplines. This compound, with its combination of aromatic and ether functionalities, could serve as a molecular probe or a building block in interdisciplinary studies.
In medicinal chemistry, derivatives of this compound could be synthesized and screened for biological activity. The structural similarity to naturally occurring compounds and known pharmacophores suggests that it could be a starting point for the development of new therapeutic agents.
In the field of supramolecular chemistry, the molecule's potential for non-covalent interactions, such as hydrogen bonding and π-π stacking, could be harnessed to construct complex, self-assembled structures. These supramolecular assemblies could have applications in areas like molecular recognition and encapsulation.
Furthermore, computational chemistry and machine learning could be employed to predict the properties and reactivity of this compound and its derivatives, guiding experimental efforts and accelerating the discovery of new applications.
| Interdisciplinary Field | Potential Contribution of this compound | Research Goal |
| Medicinal Chemistry | Scaffold for the synthesis of bioactive molecules | Discovery of new drug candidates |
| Supramolecular Chemistry | Building block for self-assembled architectures | Creation of novel functional materials and systems |
| Computational Chemistry | Model system for theoretical studies | Prediction of properties and reaction outcomes to guide experimental design |
Q & A
Basic: What are the common synthetic routes for 1-(Methoxymethyl)-4-methylbenzene?
Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A standard method involves reacting a halogenated precursor (e.g., 4-methylbenzyl bromide) with a methoxymethyl Grignard reagent under inert conditions (e.g., nitrogen atmosphere) at elevated temperatures (60–80°C). Purification is achieved through column chromatography or fractional distillation to isolate the product . Alternative routes may employ Suzuki-Miyaura coupling with boron-containing intermediates, though yields depend on catalyst selection (e.g., Pd(PPh₃)₄) and solvent polarity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization requires systematic evaluation of:
- Catalyst loading : Reducing Pd catalyst to 0.5–1 mol% minimizes side reactions while maintaining efficiency .
- Temperature control : Gradual heating (ramp to 80°C over 30 mins) prevents decomposition of sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of aryl halides, while additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
- Continuous flow reactors : These enhance reproducibility and scalability by maintaining consistent temperature and mixing . Post-reaction, use HPLC to monitor purity and identify byproducts (e.g., diaryl ethers from competing Ullmann couplings) .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm methoxymethyl (-OCH₂-) and methyl (-CH₃) substituents on the aromatic ring. Methoxy protons appear as a singlet (~δ 3.3 ppm), while aromatic protons show splitting patterns indicative of para substitution .
- IR spectroscopy : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) .
- Mass spectrometry (EI-MS) : Molecular ion peak (m/z) matching the molecular weight (e.g., 150.22 g/mol) and fragmentation patterns for structural confirmation .
Advanced: How should researchers address conflicting spectroscopic data in characterization?
Answer:
Contradictions may arise from impurities or solvent effects. Mitigation strategies:
Cross-validation : Use complementary techniques (e.g., 2D NMR like HSQC or HMBC) to resolve ambiguous signals .
Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Reproducibility : Repeat synthesis under controlled conditions to rule out experimental variability.
Impurity profiling : Conduct GC-MS or HPLC to identify side products (e.g., unreacted starting materials) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid skin contact; wash immediately with soap/water .
- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced: What decomposition pathways or hazardous byproducts might form under varying conditions?
Answer:
- Thermal degradation : Above 200°C, decomposition releases toxic fumes (e.g., CO, benzene derivatives). Monitor via TGA .
- Acid/base exposure : Methoxymethyl groups hydrolyze in strong acids (HCl) to form formaldehyde and cresols. In bases (NaOH), demethylation may occur, yielding phenolic byproducts .
- Oxidative conditions : Reaction with peroxides can form explosive peroxides; store away from oxidizing agents .
Basic: What are the documented physical properties (e.g., solubility, melting point)?
Answer:
- Melting point : ~10–13°C (varies with purity) .
- Boiling point : ~223°C at atmospheric pressure .
- Solubility : Miscible in organic solvents (e.g., DCM, THF); low solubility in water (<0.1 g/L) .
Advanced: How to design experiments to study its reactivity in cross-coupling reactions?
Answer:
Variable screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., PPh₃ vs. XPhos), and bases (K₂CO₃ vs. Cs₂CO₃) .
Kinetic studies : Use in-situ IR or GC-MS to track reaction progress and identify rate-limiting steps.
Substrate scope : Evaluate coupling partners (e.g., aryl halides, boronic acids) to map electronic/steric effects .
Basic: What guidelines ensure stability during storage?
Answer:
- Storage : In amber glass under nitrogen at 2–8°C to prevent oxidation and moisture absorption .
- Incompatible materials : Avoid strong acids/bases, peroxides, and reducing agents .
Advanced: How to resolve discrepancies in reported synthetic yields across studies?
Answer:
Variable isolation : Replicate methods while controlling variables (e.g., solvent grade, catalyst batch) .
Statistical analysis : Apply ANOVA to assess significance of yield differences across trials.
Byproduct analysis : Use LC-MS to quantify unreacted precursors or side products affecting yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
